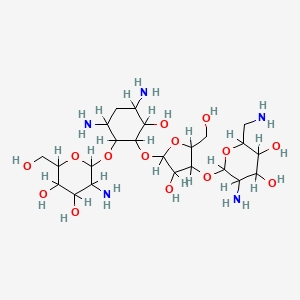

Paromomycin I

Description

Propriétés

IUPAC Name |

5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZODPSAJZTQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N5O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859614 | |

| Record name | 4,6-Diamino-2-{[3-O-(2,6-diamino-2,6-dideoxyhexopyranosyl)pentofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Paromomycin I

Ribosomal Target Engagement

The bacterial ribosome, specifically the 30S subunit, is the principal target of Paromomycin (B158545) I. The antibiotic's binding to this subunit initiates the molecular events that underpin its mechanism of action.

Paromomycin I's activity is contingent upon its ability to bind with high affinity and specificity to a critical region of the 16S ribosomal RNA (rRNA) known as the aminoacyl-tRNA site (A-site).

This compound selectively binds to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery. drugbank.comnih.govnih.govnih.gov This interaction is the foundational step in its inhibitory process. The binding occurs within the decoding center of the 16S rRNA, a region crucial for ensuring the fidelity of translation. nih.govresearchgate.net Studies have demonstrated that both Paromomycin and the related compound Neomycin specifically target the 30S subunit and can even inhibit its assembly process in bacteria like Escherichia coli and Staphylococcus aureus. nih.govnih.gov

| Component | Interaction Detail | Primary Consequence |

|---|---|---|

| Bacterial Ribosome | This compound binds specifically to the 30S ribosomal subunit. nih.govnih.gov | Initiation of protein synthesis inhibition cascade. |

| 16S rRNA | The antibiotic targets the A-site (decoding center) within the 16S rRNA component of the 30S subunit. drugbank.comwikipedia.org | Disruption of codon-anticodon recognition. |

The binding of this compound is not indiscriminate; it shows remarkable specificity for the decoding A-site on the 16S rRNA. This site is a highly conserved region responsible for reading the messenger RNA (mRNA) codon and selecting the corresponding aminoacyl-tRNA. This compound interacts with an internal loop in helix 44 (H44) of the 16S rRNA. asm.orgresearchgate.net This interaction is stabilized by a series of hydrogen bonds between the antibiotic molecule and specific nucleotides of the rRNA, including A1408, which is crucial for the effects of this class of aminoglycosides. researchgate.net The specificity of this binding is a key reason for its potent effect on bacterial ribosomes, while having a lesser effect on their eukaryotic counterparts. asm.orgnih.gov

Upon binding to the A-site, this compound induces a significant local conformational change in the 16S rRNA. nih.govnih.gov The most critical aspect of this structural rearrangement is the displacement of two universally conserved adenine (B156593) residues, A1492 and A1493. wikipedia.orgasm.orgnih.gov In the absence of the antibiotic, these two bases are stacked within the helix. However, the binding of this compound, particularly its ring I, into the major groove of the RNA forces these two adenines to flip out from their intrahelical positions. researchgate.netnih.govaskfilo.com This altered conformation places the N1 positions of A1492 and A1493 on the minor groove side of the helix. nih.gov This induced state mimics the conformation that the ribosome normally adopts only when a correct (cognate) codon-anticodon pairing has occurred, effectively locking the A-site in a "closed" or receptive form. askfilo.com

| rRNA Residue | State without this compound | State with this compound Bound | Reference |

|---|---|---|---|

| A1492 | Stacked within the rRNA helix | Displaced and flipped out towards the minor groove | wikipedia.orgasm.orgnih.gov |

| A1493 | Stacked within the rRNA helix | Displaced and flipped out towards the minor groove | wikipedia.orgasm.orgnih.gov |

The structural changes induced by this compound binding have profound functional consequences, primarily by compromising the ribosome's ability to maintain high fidelity during protein synthesis.

The primary consequence of the A1492 and A1493 displacement is a significant increase in the rate of mRNA misreading. wikipedia.orgasm.orgplos.org The flipped-out conformation of these bases is crucial for decoding, as they monitor the geometry of the codon-anticodon helix in the A-site. By stabilizing this conformation, this compound lowers the energy barrier for accommodating an aminoacyl-tRNA, thereby reducing the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) tRNA molecules. nih.gov This leads to the erroneous incorporation of amino acids into the growing polypeptide chain. nih.govwikipedia.org This continuous production of defective proteins disrupts cellular functions and ultimately contributes to bacterial cell death. nih.gov Experimental studies have shown that this compound significantly increases misreading levels in cell-free systems, an effect that is much more pronounced in parasite ribosomes than in mammalian ribosomes, explaining its selective therapeutic action. asm.org

Effects on Ribosome Assembly and Dynamics

This compound actively interferes with the regulation of ribosome assembly by inhibiting the function of Initiation Factor 3 (IF3). nih.govasm.org The primary role of IF3 is to act as an anti-association factor, binding to the 30S subunit and preventing its premature association with the 50S subunit to form a complete 70S ribosome. asm.orgnih.gov

Paromomycin counters this activity by strengthening the interaction between the ribosomal subunits. asm.org It promotes the formation of 70S ribosomes even at low concentrations of magnesium ions, which would normally favor subunit dissociation. nih.govasm.org This paromomycin-induced subunit association is strong enough to expel IF3 that is already bound to the 30S subunit. nih.govasm.orgnih.gov By overriding the anti-association activity of IF3, paromomycin disrupts the normal cycle of ribosome assembly and disassembly, which is essential for efficient protein synthesis initiation and recycling. nih.govnih.gov

The process of protein synthesis, particularly translocation, relies on complex and dynamic movements between the ribosomal subunits. This compound significantly impedes these movements. pnas.org The antibiotic has multiple binding sites, including one that forms a bridge between the small and large subunits in the vicinity of bridge B2c. pnas.org

These multivalent interactions effectively staple the subunits together, leading to an inhibition of the large-scale rotational and ratcheting motions that are fundamental to nearly every aspect of the translation mechanism. pnas.org This restriction of intersubunit dynamics is a key component of how paromomycin stalls the ribosome and inhibits the elongation phase of protein synthesis. nih.gov

Alternative and Emerging Molecular Targets

Impact on Mitochondrial Function in Protozoa

In protozoan parasites such as Leishmania donovani, this compound has been shown to have a significant impact on mitochondrial function, suggesting a secondary mechanism of action beyond cytosolic protein synthesis. nih.govnih.gov Studies have demonstrated that paromomycin can lead to a disruption of the parasite's energy metabolism. nih.govresearchgate.net

Exposure of Leishmania promastigotes to paromomycin results in an inhibition of respiration and a decrease in the mitochondrial membrane potential. nih.govnih.gov The drug also reduces the activity of mitochondrial dehydrogenases. nih.gov These effects are not immediate, suggesting that paromomycin does not directly inhibit the redox chain but rather acts at a metabolic level upstream of the respiratory chain itself. nih.gov This progressive decline in mitochondrial function and energy supply is considered a crucial aspect of its anti-leishmanial activity. nih.gov While some research points to the cytosolic ribosome as the primary drug target in Leishmania, the effects on mitochondrial protein synthesis and bioenergetics represent an important alternative or concurrent mechanism. nih.govexlibrisgroup.comrepec.org

Table 2: Observed Effects of this compound on Leishmania Mitochondria

| Parameter | Observed Effect | Reference |

|---|---|---|

| Respiration | Inhibited | nih.gov |

| Mitochondrial Membrane Potential | Lowered/Decreased | nih.govnih.gov |

| Mitochondrial Dehydrogenase Activity | Lowered | nih.gov |

| Mitochondrial Protein Synthesis | Inhibited | nih.gov |

Non-Ribosomal Molecular Interactions

Beyond its effects on ribosomes, this compound has been investigated for its interactions with other molecular targets.

Recent studies have explored the potential of paromomycin to act as an inhibitor of Histone Deacetylase 1 (HDAC1), an enzyme involved in chromatin remodeling and gene expression. nih.govnih.gov In glioblastoma (GBM) cells, high levels of HDAC1 are associated with aggressive tumor behavior. nih.gov Paromomycin has been shown to interact with and modulate SUMOylated HDAC1 protein, leading to a significant reduction in its activity. nih.gov

Paromomycin treatment in glioblastoma cells has been found to modulate the expression of SUMO1. nih.gov This suggests that paromomycin is involved in pathways regulated by SUMO1, a small ubiquitin-like modifier that plays a role in various cellular processes. nih.gov The modulation of SUMOylation pathways by paromomycin represents a significant area of ongoing research.

Research has demonstrated that paromomycin treatment can decrease the nuclear translocation of the Insulin-like Growth Factor 1 Receptor (IGF1R). nih.gov This effect was found to be reversible by the HDAC1 inhibitor Trochostatin A (TSA), further suggesting paromomycin's role in HDAC1-mediated pathways that influence the cellular localization of IGF1R. nih.gov The nuclear translocation of IGF-1R is a process that has been linked to cell proliferation and survival in cancer cells. nih.govnih.gov

In silico studies have investigated the potential of this compound to interact with viral proteins. One such study focused on SARS-CoV-2, the virus responsible for COVID-19. nih.gov Through molecular docking analysis, it was found that among eleven tautomeric forms of paromomycin, this compound exhibited the highest binding affinity for both the spike protein (S1) and the main protease of the virus. nih.gov This research suggests a potential for this compound to interfere with viral entry and replication, though these findings are based on computational models and require further experimental validation.

Data Tables

Table 1: Effects of Paromomycin on Mitochondrial Parameters

| Parameter | Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential | Leishmania donovani | Lowered | nih.govnih.govnih.gov |

| Mitochondrial Protein Synthesis | Yeast | Potent Inhibition | nih.gov |

Table 2: Non-Ribosomal Molecular Interactions of Paromomycin

| Target | Cell Type/Model | Observed Interaction/Effect | Reference |

|---|---|---|---|

| Histone Deacetylase 1 (HDAC1) | Glioblastoma (GBM) cells | Inhibition, Modulation of SUMOylated HDAC1 | nih.gov |

| SUMOylation Pathways | Glioblastoma (GBM) cells | Modulation of SUMO1 expression | nih.gov |

| Insulin-like Growth Factor 1 Receptor (IGF1R) Translocation | Glioblastoma (GBM) cells | Decreased nuclear translocation | nih.gov |

Interactions with Viral Proteins in Research Models

Binding to SARS-CoV-2 Spike (S1) Protein

The SARS-CoV-2 Spike (S1) protein is essential for the virus to enter host cells. It achieves this by binding to the angiotensin-converting enzyme 2 (ACE2) receptor on human cells. nih.gov Therefore, inhibiting the interaction between the S1 protein and the ACE2 receptor is a key strategy for preventing viral entry.

In a comprehensive in-silico screening of 2413 FDA-approved drugs, Paromomycin was identified as a compound with a strong binding affinity for the receptor-binding domain (RBD) of the Spike S1 protein. umt.edu.pkutadeo.edu.co Molecular docking analyses were performed to predict the binding and stability of the complex formed between Paromomycin and the S1 protein. nih.govnih.gov The results indicated a significant interaction, suggesting that Paromomycin could potentially interfere with the virus's ability to attach to host cells.

The binding affinity is often quantified by a docking score, which estimates the binding energy of the ligand (in this case, Paromomycin) to the protein target. A lower docking score generally indicates a more favorable binding interaction.

| Target Protein | Ligand | Glide Score (kcal/mol) |

| SARS-CoV-2 Spike (S1) Protein (RBD) | Paromomycin | -10.01 |

This table presents the glide score for the binding of Paromomycin to the Receptor-Binding Domain (RBD) of the SARS-CoV-2 Spike S1 protein as determined by in-silico molecular docking analysis. umt.edu.pk

Binding to SARS-CoV-2 Main Protease

The SARS-CoV-2 Main Protease (Mpro), also known as 3CL protease, is a critical enzyme for the replication and transcription of the virus. nih.gov It functions by cleaving viral polyproteins into functional non-structural proteins. mdpi.com The essential role of Mpro in the viral life cycle makes it an attractive target for antiviral drug development.

The same in-silico study that investigated the binding of Paromomycin to the Spike protein also examined its interaction with the Main Protease. nih.govresearchgate.netnih.gov The molecular docking analysis revealed that Paromomycin exhibits a strong binding affinity for the catalytic site of the Mpro. umt.edu.pk This suggests that Paromomycin could potentially inhibit the enzymatic activity of the Main Protease, thereby disrupting viral replication.

The study identified Paromomycin as one of the top-ranking drugs in terms of its binding affinity to the protease domain. umt.edu.pk This dual-targeting capability of binding to both the Spike protein and the Main Protease is a significant finding. nih.govnih.gov

| Target Protein | Ligand | Glide Score (kcal/mol) |

| SARS-CoV-2 Main Protease | Paromomycin | -11.579 |

This table displays the glide score for the binding of Paromomycin to the catalytic site of the SARS-CoV-2 Main Protease as determined by in-silico molecular docking analysis. umt.edu.pk

Mechanisms of Resistance to Paromomycin I

Ribosome-Mediated Resistance

The primary target of Paromomycin (B158545) I is the bacterial ribosome, where it binds to the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA) of the 30S subunit. patsnap.comdrugbank.com This binding interferes with protein synthesis by causing misreading of the genetic code and inhibiting translocation. patsnap.comnih.gov Consequently, modifications to the ribosome that prevent or reduce the efficacy of this binding are a central mechanism of resistance.

Mutations within the A-site of the 16S rRNA can significantly diminish the binding affinity of Paromomycin I, leading to drug resistance. nih.govasm.org These genetic alterations are a well-documented resistance strategy in various microorganisms.

Specific point mutations in the 16S rRNA are known to confer resistance. For instance, in bacteria, mutations at the 1409:1491 base pair within the small subunit rRNA have been shown to result in resistance. nih.gov However, studies on certain organisms, such as the parasite Leishmania tropica, have not found a correlation between this compound resistance and mutations at this putative site, suggesting that other mechanisms are responsible for resistance in these cases. nih.govajtmh.org

In other organisms, mutations in ribosomal proteins, rather than the rRNA itself, can also lead to resistance. In Streptomyces coelicolor, a novel insertion mutation of a glycine residue at position 92 in the ribosomal protein S12 (rpsL gene) was identified. asm.org This insertion resulted in a 20-fold increase in the level of resistance to this compound. asm.org The table below summarizes key findings on mutations conferring resistance.

| Organism | Gene/Component | Mutation Type | Effect on Resistance |

| Escherichia coli | 16S rRNA | Point Mutation | Disruption of 1409:1491 base pair confers resistance. nih.gov |

| Streptomyces coelicolor | rpsL (S12 protein) | Insertion (GI92) | 20-fold increase in resistance level. asm.org |

| Leishmania tropica | 16S rRNA | N/A | No sequence change found at the putative mutation site in resistant strains. nih.govajtmh.org |

This compound binding induces a specific local conformational change in the A-site of the 16S rRNA. nih.gov This process involves the displacement of two universally conserved residues, A1492 and A1493, towards the minor groove of the RNA helix. nih.gov This conformational shift is crucial for the antibiotic's mechanism of action. Resistance can arise from alterations that prevent this specific structural change. In some resistant bacteria, changes in the conformation of ribosomal helix 69 (H69) of the 23S rRNA, a component of the large ribosomal subunit, can also interfere with aminoglycoside binding and protein synthesis. researchgate.net The binding of this compound to the ribosome is a complex interaction, and subtle changes in the three-dimensional structure of the binding pocket can drastically reduce its affinity for the drug. nih.govnih.gov

Investigations into this compound-resistant strains of Leishmania donovani have revealed another layer of ribosome-mediated resistance. Comparative proteomic analyses have shown a significant upregulation of ribosomal proteins in resistant strains compared to their drug-susceptible counterparts. plos.orgresearchgate.net Furthermore, whole-genome sequencing of resistant L. donovani clones identified copy number variations in genes encoding for ribosomal proteins, specifically the 60S ribosomal protein L6 and ribosomal protein L1a, that correlated with resistance. mdpi.com The increased expression of these ribosomal components may contribute to the resistance phenotype, potentially by altering translational processes or compensating for the inhibitory effects of the drug. plos.orgmdpi.com

Mutations within the Ribosomal A-site

Cellular Transport and Permeability-Based Resistance

For this compound to reach its ribosomal target, it must first cross the cell membrane. Therefore, mechanisms that limit the intracellular accumulation of the drug are an effective means of conferring resistance.

A primary mechanism of resistance to this compound, particularly observed in the parasite Leishmania, is a reduction in drug accumulation. nih.govasm.org Studies on resistant lines of Leishmania donovani have consistently demonstrated that resistance is associated with decreased intracellular drug levels. asm.orgparasite-journal.orgnih.gov This reduced accumulation is linked to a significant decrease in the initial binding of the drug to the cell surface. nih.govnih.gov The process involves a rapid initial binding phase of the cationic this compound to the negatively charged cell surface glycocalyx, which is less efficient in resistant strains. nih.govnih.gov In some cases, this reduced uptake is accompanied by an increase in membrane fluidity, suggesting alterations in the composition of the cell membrane contribute to the resistance phenotype. asm.org

The following table details the observed changes in drug uptake in resistant Leishmania donovani.

| Strain | Observation | Implication |

| Paromomycin-Resistant L. donovani | Reduced accumulation of this compound. nih.govasm.orgnih.gov | Less drug reaches the intracellular ribosomal target. |

| Paromomycin-Resistant L. donovani | Significant reduction in initial binding to the cell surface. nih.govnih.gov | Impaired first step of drug entry. |

| Paromomycin-Resistant L. donovani | Increased membrane fluidity. asm.org | Altered membrane composition contributes to decreased permeability. |

Increased Drug Efflux Mechanisms

Enzymatic Modification and Inactivation (Prokaryotic Models)

In prokaryotes, a well-established mechanism of resistance to aminoglycoside antibiotics like paromomycin is the enzymatic modification of the drug molecule. nih.gov This process renders the antibiotic unable to bind to its ribosomal target, thereby neutralizing its effect. nih.gov

Table 2: Enzymatic Modification of this compound

| Enzyme Family | Specific Enzyme Type | Modification Reaction | Resulting Product | Effect on Activity |

|---|

Adaptive Stress Response Mechanisms in Resistant Organisms

Beyond direct interactions with the drug, organisms can develop resistance by enhancing their ability to withstand the cellular stresses induced by the antibiotic.

Cross-Resistance Profiles with Other Aminoglycosides (e.g., Kanamycin (B1662678), Neomycin, Streptomycin)

The development of resistance to this compound raises concerns about potential cross-resistance to other structurally or functionally related aminoglycoside antibiotics. Research into this area has revealed complex and sometimes organism-specific profiles.

In studies involving the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis, experimentally induced resistance to paromomycin does not typically confer broad cross-resistance to other classes of anti-leishmanial drugs. For instance, a paromomycin-resistant L. donovani line remained sensitive to pentavalent antimony, pentamidine, amphotericin B, and miltefosine (B1683995) nih.govmdpi.com. This suggests that the mechanism of resistance is specific to paromomycin and not a general multidrug resistance phenotype mdpi.comparasite-journal.orgwhiterose.ac.uk.

The cross-resistance profile with other aminoglycosides is more nuanced. Neomycin, which is a close structural analog of paromomycin, has been shown to have only a weak effect on both wild-type and paromomycin-resistant L. donovani strains nih.gov. The primary structural difference between the two is a 6'-hydroxyl group on paromomycin versus a 6'-amino group on neomycin researchgate.net. Despite this similarity, high concentrations of neomycin (up to 600 µM) resulted in only minor inhibition of parasite growth nih.gov.

Conversely, in other biological systems, shared resistance mechanisms are known. The neomycin phosphotransferase II (nptII) gene, for example, is known to confer resistance to both kanamycin and paromomycin in transgenic Arabidopsis, indicating a common pathway for inactivation tennessee.edu. Generally, resistance to aminoglycosides can occur through several mechanisms, including enzymatic modification of the drug, alteration of the ribosomal target site, or changes in drug uptake and efflux nih.govnih.gov. While some resistance enzymes confer resistance to specific aminoglycosides, others can act on a broader range of related compounds nih.gov.

The following table summarizes the cross-resistance findings for paromomycin-resistant Leishmania donovani as observed in specific research models.

| Compound | Cross-Resistance Observed in Paromomycin-Resistant L. donovani | Reference |

| Neomycin | No significant cross-resistance; neomycin showed weak activity against both resistant and wild-type strains. | nih.gov |

| Pentavalent Antimony | No | nih.govmdpi.com |

| Pentamidine | No | nih.gov |

| Amphotericin B | No | nih.govmdpi.com |

| Miltefosine | No | nih.govmdpi.com |

Stability of Induced Resistance Phenotypes in Research Models

A critical aspect of understanding drug resistance is the stability of the resistant phenotype once the drug pressure is removed. Studies on this compound resistance in laboratory models, particularly with Leishmania donovani, have demonstrated that the induced resistance is a stable trait.

In one study, L. donovani promastigotes selected for resistance to 800 μM of paromomycin maintained this resistance for up to eight passages, equivalent to two months, in a drug-free culture medium parasite-journal.org. Furthermore, this stability was not limited to the insect stage (promastigote) of the parasite; the resistance was also maintained in the mammalian stage (amastigote) after being passed through mice parasite-journal.org.

Another research model using antimony-resistant L. donovani field isolates further confirmed the stability of experimentally induced paromomycin resistance. After inducing resistance in the promastigote stage, the phenotype was found to be stable during serial in vitro passage in drug-free media for 20 weeks nih.gov. The resistance also persisted after a single in vivo passage in a golden hamster nih.gov. This long-term stability in the absence of the drug strongly suggests that the resistance is due to a stable genetic or epigenetic modification rather than a transient physiological adaptation mdpi.com.

Interestingly, the method of resistance induction can influence the phenotype. When resistance was induced in the intracellular amastigote stage, the resulting parasites showed high levels of resistance as amastigotes, while the promastigote stage remained fully susceptible nih.gov. Even this stage-specific resistance proved to be stable after 20 weeks of in vitro passage as promastigotes and after in vivo passage in a hamster nih.gov. This highlights the complexity of resistance mechanisms and their stability, which can be dependent on the parasite's life cycle stage at the time of selection pressure mdpi.comnih.gov. Despite the demonstrated stability, researchers have noted that it can be difficult to select for high-level paromomycin resistance in L. donovani in the first place nih.gov.

The table below summarizes findings on the stability of induced this compound resistance from different research models.

| Organism/Model | Selection Method | Stability Conditions | Duration of Stability | Reference |

| Leishmania donovani | Stepwise increase in drug pressure on promastigotes | Drug-free culture medium | Up to 8 passages (2 months) | parasite-journal.org |

| Leishmania donovani | Passage of resistant strain in mice | In vivo passage | 1 passage | parasite-journal.org |

| Leishmania donovani (antimony-resistant field isolate) | Stepwise increase in drug pressure on promastigotes | Serial in vitro passage (drug-free) | 20 weeks | nih.gov |

| Leishmania donovani (antimony-resistant field isolate) | Passage of resistant strain in golden hamster | In vivo passage | 1 passage | nih.gov |

| Leishmania donovani (antimony-resistant field isolate) | Drug pressure on intracellular amastigotes | Serial in vitro passage of promastigotes (drug-free) | 20 weeks | nih.gov |

Biosynthesis and Production of Paromomycin I for Research

Microbial Origin: Streptomyces rimosus var. paromomycinus

Paromomycin (B158545) is a broad-spectrum aminoglycoside antibiotic. mpbio.comdiscofinechem.comsigmaaldrich.com It is a natural product synthesized by the soil microorganism Streptomyces rimosus var. paromomycinus. mpbio.comdiscofinechem.comsigmaaldrich.comgoogle.comncats.iodrugbank.comnih.gov This bacterium is morphologically similar to Streptomyces rimosus, the producer of oxytetracycline. google.comtaylorandfrancis.com However, Streptomyces rimosus var. paromomycinus is distinguished as the specific producer of the paromomycin complex. google.com

For research and industrial purposes, paromomycin is generated through fermentation processes. google.com The production typically involves creating a sterile aqueous nutrient medium which is then inoculated with spores, conidia, or an aqueous suspension of Streptomyces rimosus var. paromomycinus. google.com The culture is grown under aerobic conditions with stirring and aeration to facilitate the maximum yield of the antibiotic. google.com The production of paromomycin can be carried out using both submerged liquid fermentation (SLF) and solid-state fermentation (SSF). nih.govresearchgate.net Research has shown that SSF may offer advantages, including higher yields, reduced costs by utilizing agro-industrial by-products like corn bran, lower energy consumption, and less wastewater discharge. nih.govresearchgate.net

The optimization of fermentation conditions is crucial for maximizing the yield of paromomycin. Studies have systematically evaluated various environmental and nutritional factors to enhance production. For instance, using response surface methodology (RSM), researchers have identified optimal parameters that can lead to a significant increase in paromomycin concentration. nih.gov One study reported a 14-fold increase in production under optimized conditions compared to the basal medium. nih.gov

Table 1: Optimized Conditions for Paromomycin Production by S. rimosus NRRL 2455

| Parameter | Optimized Value | Finding |

|---|---|---|

| Nutrient Medium | Soybean meal (30 g/L), NH₄Cl (4 g/L), CaCO₃ (5 g/L), Glycerol (40 ml/L) | An optimized medium significantly boosts antibiotic yield. nih.gov |

| pH | 6.0 - 8.5 | Optimal pH varies between submerged liquid fermentation (pH 6) and solid-state fermentation (pH 8.5). nih.govnih.gov |

| Temperature | 28 - 30°C | The ideal temperature for production is consistently around 28-30°C. google.comnih.govnih.gov |

| Incubation Time | 8.5 - 9 days | Maximum yield is typically achieved after 8 to 9 days of incubation. nih.govnih.gov |

| Inoculum Size | 5.0% - 5.5% (v/v or v/w) | An appropriate inoculum size is critical for initiating the fermentation process effectively. nih.govnih.gov |

| Agitation Rate | 200 rpm | In submerged cultures, an agitation rate of 200 rpm was found to be optimal. nih.gov |

Overview of Biosynthetic Pathways

The biosynthesis of paromomycin involves a series of complex chemical reactions within the Streptomyces bacterium. tamu.edu As an aminoglycoside antibiotic, its formation is related to the biosynthetic pathways of other well-known aminoglycosides like neomycin and kanamycin (B1662678). nih.govgenome.jp The KEGG (Kyoto Encyclopedia of Genes and Genomes) database classifies the biosynthesis of paromomycin within the "Neomycin, kanamycin and gentamicin (B1671437) biosynthesis" pathway (map00524). genome.jp The core structure of paromomycin is an aminocyclitol, specifically 2-deoxystreptamine, which is glycosidically linked to other amino sugars. nih.govnih.gov

The complete biosynthetic gene cluster and the precise sequence of enzymatic steps for paromomycin are not as extensively detailed in publicly available research as some other antibiotics. However, studies into the antibiotic resistance mechanism of the producing organism, S. rimosus var. paromomycinus, provide insight into potential biosynthetic steps. The bacterium protects itself from the antibiotic it produces through specific inactivating enzymes. csic.es

Research has identified two such enzymes that are key to the organism's self-resistance:

Paromomycin Acetyltransferase (AAC): This enzyme catalyzes the acetylation of the paromomycin molecule. csic.es

Paromomycin Phosphotransferase (APH): This enzyme is responsible for the phosphorylation of the antibiotic. csic.es

It has been demonstrated that both enzymes are required to confer high levels of resistance to paromomycin in the producing organism. csic.es While the primary role of these enzymes is self-protection, it is hypothesized that they may also play a role in the final stages of the biosynthetic pathway, possibly by modifying the molecule to prevent feedback inhibition or to facilitate transport out of the cell. csic.es The production process yields a substance that is primarily Paromomycin I, but it is often found as a mixture with its isomer, Paromomycin II, and may contain related aminoglycoside impurities such as neomycin and neamine (B104775) carried over from fermentation and purification. omicsonline.org

Chemical Synthesis and Structure Activity Relationship Sar Studies of Paromomycin I and Its Derivatives

Synthetic Approaches to Paromomycin (B158545) I

Paromomycin is a natural product isolated from the fermentation of various Streptomyces species, such as Streptomyces rimosus subspecies paromomycinus. nih.gov Due to its complex glycosidic structure, total chemical synthesis is challenging and not the standard route for production. Instead, the majority of synthetic studies and the development of derivatives rely on semi-synthesis, starting with the naturally occurring paromomycin molecule. nih.govacs.org

This semi-synthetic approach typically begins with the protection of the multiple amino and hydroxyl groups on the paromomycin scaffold. For example, a common starting material is a fully protected paromomycin derivative, which can then be selectively deprotected to expose specific hydroxyl groups for modification. nih.govacs.org One documented pathway involves treating a fully protected paromomycin with toluenesulfonic acid in methanol (B129727) to yield a key diol intermediate. nih.govacs.org This intermediate serves as a versatile platform for a variety of chemical modifications, allowing for the targeted synthesis of novel derivatives.

Design and Synthesis of Paromomycin I Derivatives

The primary goal in designing paromomycin derivatives is to create compounds that are more selective for the bacterial ribosome over human ribosomes and can evade common bacterial resistance mechanisms. nih.govresearchgate.net This is achieved through targeted chemical modifications of the parent molecule.

Modern design strategies for paromomycin analogs are heavily guided by structural biology and an understanding of the drug's mechanism of action. Paromomycin functions by binding to the decoding A site of the bacterial 16S ribosomal RNA (rRNA), which disrupts protein synthesis. wikipedia.orgresearchgate.net X-ray crystallography has revealed that a crucial interaction involves the formation of a "pseudo-base pair" between Ring I of the drug and the A1408 residue in the bacterial ribosome's A site. researchgate.net

The rational design of new derivatives aims to enhance this binding affinity for the bacterial target while simultaneously decreasing affinity for the human mitochondrial and cytosolic ribosomes, which also have A sites that can be bound by aminoglycosides, leading to toxicity. nih.gov A key strategy involves using cell-free translation assays with a panel of wild-type bacterial ribosomes and hybrid ribosomes engineered to contain the A site cassettes of human mitochondrial and cytoplasmic ribosomes. acs.orgnih.gov This allows for direct measurement of a derivative's selectivity and guides the optimization process toward molecules with a wider therapeutic window. nih.gov

Introducing lipophilic character to the paromomycin scaffold is a strategy explored to modify its properties. Studies on 4′-O-alkyl paromomycin derivatives have shown that the length of the appended alkyl chain is critical. nih.gov A chain length of two or three carbons was found to be optimal for reducing activity against mitochondrial ribosomes while minimizing the loss of antibacterial activity. nih.gov In a related study, 4',6'-O-alkylidene derivatives were synthesized, and the ethylidene derivative demonstrated a better selectivity profile than the corresponding methylidene derivative, again suggesting that a two-carbon chain extension at the O4' position is favorable. nih.gov

A specific approach to increasing lipophilicity involves the di-alkylation of the paromomycin core. A series of paromomycin-based di-alkylated cationic amphiphiles were designed and synthesized, varying the length of the linear aliphatic chains. nih.gov

Research findings indicated that derivatives di-alkylated with C7 and C8 chains exhibited significantly improved antimicrobial activity against a panel of 14 Gram-positive pathogens known to cause skin infections. nih.gov Notably, several of these novel compounds were at least 16-fold more potent than the parent paromomycin. nih.gov A direct comparison between a di-alkylated and a mono-alkylated derivative revealed that the di-alkylation strategy not only boosts antimicrobial potency but also dramatically reduces undesired hemolytic activity against red blood cells. nih.gov

Table 1: Antimicrobial Activity of Di-Alkylated Paromomycin Derivatives

| Compound | Alkyl Chain Length | Relative Potency (vs. Paromomycin) | Hemolytic Activity |

|---|---|---|---|

| Paromomycin | N/A | 1x | Baseline |

| Mono-C8 Derivative | C8 | Improved | Increased |

| Di-C7 Derivative | C7 | >16x | Reduced (vs. Mono-alkylated) |

| Di-C8 Derivative | C8 | >16x | Reduced (vs. Mono-alkylated) |

This table is based on findings that C7 and C8 di-alkylated derivatives showed significantly improved potency and reduced hemolysis compared to mono-alkylated versions. nih.gov

Another synthetic strategy involves the attachment of additional sugar moieties to the paromomycin structure. A series of 4′-O-glycopyranosyl paromomycin analogs and a 4′-O-(glucosyloxymethyl) analog have been synthesized and evaluated. rsc.orguzh.ch

While all the synthesized glycosylated compounds were found to be less active than the parent paromomycin, the studies revealed important structure-activity relationships. rsc.orguzh.ch Differences in inhibitory activity were observed between derivatives containing gluco-, manno-, and galactopyranosyl moieties, as well as between different anomers (α and β configurations). rsc.org These variations in activity are attributed to differences in how the modified drug fits within the ribosomal decoding A site. rsc.org This line of research may prove valuable in the future design of aminoglycosides with finely tuned activity and potentially reduced toxicity. rsc.org Additionally, a 4-amino-4-deoxy-β-D-xylopyranosyl moiety at the 4'-position was found to be about twice as active as the corresponding β-D-xylopyranosyl derivative. nih.gov

One of the most promising strategies for enhancing selectivity has been the structure-based design of paromomycin-apramycin hybrids. nih.gov Apramycin is an aminoglycoside noted for its excellent selectivity for bacterial ribosomes over human ribosomes. nih.gov This has prompted the synthesis of paromomycin derivatives where Ring I is replaced by a rigid, apramycin-like dioxabicyclo[4.4.0]octane system. researchgate.netacs.orgnih.gov

This modification locks the crucial hydroxymethyl side chain of Ring I into a specific conformation, either gauche-gauche (axial) or gauche-trans (equatorial). acs.orgnih.gov The antiribosomal activity of these bicyclic analogs was tested using cell-free translation assays. acs.orgnih.gov

Table 2: Activity of Bicyclic Paromomycin Analogs

| Ring I Modification | Substituent Orientation | Antiribosomal Activity | Ribosomal Selectivity |

|---|---|---|---|

| Bicyclic (Apramycin-like) | Axial Hydroxyl/Amino | Less Active | - |

| Bicyclic (Apramycin-like) | Equatorial Hydroxyl/Amino | Considerably More Active | Improved |

| Bicyclic (Equatorial OH) | Equatorial | Equal to Paromomycin | Better than Paromomycin |

This table summarizes findings that equatorial substitution on the bicyclic ring is favored for activity and that a specific derivative showed activity equal to the parent compound but with enhanced selectivity. acs.orgnih.gov

The results strongly support crystallographic models of aminoglycoside-ribosome interactions, showing that compounds with an equatorial hydroxyl or amino group on the newly formed ring are considerably more active than their axial diastereomers. nih.gov Remarkably, one such bicyclic analog carrying an equatorial hydroxyl group demonstrated antibacterial activity equal to that of the parent paromomycin but with significantly better ribosomal selectivity, which is predictive of an enhanced therapeutic index. acs.orgnih.gov

Investigating 4', 6', and N7' Positions in Derivatives

The chemical scaffold of this compound, particularly its aminoglycoside rings, offers several positions for synthetic modification to enhance its therapeutic profile. Key areas of investigation have centered on the 4', 6', and N7' positions to improve antimicrobial potency, broaden the spectrum of activity, and reduce toxicity by increasing selectivity for pathogen ribosomes over their human counterparts.

4'-Position Modifications: The 4'-hydroxyl group has been a primary target for derivatization. An extensive series of 4'-O-glycosides have been synthesized to probe the structure-activity relationship (SAR) at this position. nih.govresearchgate.net Studies revealed that modifying this compound with various glycopyranosyl analogs at the 4'-position significantly influences ribosomal activity and selectivity. researchgate.net For instance, the introduction of a β-D-xylopyranosyl moiety at this position (4'-O-β-D-xylopyranosyl paromomycin) results in a derivative with antibacterial ribosomal activity comparable to the parent compound but with markedly improved selectivity. nih.govresearchgate.net This enhanced selectivity stems from a considerable reduction in its affinity for both cytosolic and A1555G mutant mitochondrial ribosomes, the latter being associated with a high susceptibility to drug-induced hearing loss. researchgate.net

6'-Position Modifications: The 6'-position is critical for the interaction between the aminoglycoside and the ribosomal A-site. The primary structural difference between paromomycin and its close relative neomycin is at this position: paromomycin possesses a 6'-hydroxyl group, whereas neomycin has a 6'-amino group. researchgate.net This single substitution has significant implications for binding and activity. Synthetic strategies have focused on creating analogues that mimic other successful aminoglycosides, such as apramycin. By replacing Ring I of paromomycin with an apramycin-like dioxabicyclo[4.4.0]octane system, researchers have been able to lock the hydroxymethyl side chain into specific conformations. nih.gov These modifications, which effectively alter the presentation of the 6'-substituent, have been shown to reduce affinity for mitochondrial and cytosolic ribosomes, a desirable trait for lowering host toxicity. nih.gov

N7'-Position Modifications: Information regarding specific synthetic modifications at the N7' position of this compound is less prevalent in the reviewed literature. However, the general principles of aminoglycoside SAR suggest that modifications to the amino groups can influence both target binding and susceptibility to bacterial resistance enzymes. Further investigation into the N7' position could yield derivatives with novel properties.

Structure-Activity Correlation Analyses

Influence of Chemical Modifications on Ribosomal Binding

The primary mechanism of action for this compound and its derivatives is the inhibition of protein synthesis through binding to the ribosomal RNA (rRNA) decoding A-site. researchgate.netresearchgate.net Chemical modifications to the paromomycin structure directly influence the affinity and specificity of this binding interaction.

Paromomycin binds to the 16S rRNA component of the 30S ribosomal subunit, which can stabilize the entire 70S ribosomal complex at the start codon of mRNA, leading to misreading and premature termination of translation. researchgate.netdrugbank.com X-ray crystallography and cryo-electron microscopy studies have shown that the drug occupies the decoding center, forcing a conformational change in key rRNA nucleotides (A1492 and A1493 in E. coli numbering) into an extrahelical position. weizmann.ac.ilnih.gov This stabilized "flipped-out" conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby interfering with the accuracy of translation. nih.gov

Modifications at the 4' and 6' positions have a profound impact on this interaction. The 6'-hydroxyl group of paromomycin is involved in a crucial pseudo-base pair interaction with nucleotide A1408 of the rRNA A-site. nih.gov Altering the configuration at this position, as seen in the apramycin-paromomycin hybrids, can shift the binding mode and reduce affinity for eukaryotic ribosomes, which possess structural differences in this binding pocket. nih.gov Similarly, the addition of glycosidic or alkyl groups at the 4'-position can introduce steric hindrance that differentially affects binding to pathogen versus host ribosomes. The improved selectivity of 4'-O-glycosides like 4'-O-β-D-xylopyranosyl paromomycin is attributed to this effect, where the modification is better accommodated by the bacterial ribosome than by the more constricted binding pocket of human mitochondrial and cytosolic ribosomes. researchgate.net

Correlation between Structure and Antimicrobial/Antiparasitic Spectrum in In vitro Models

The structural modifications of this compound derivatives directly correlate with their spectrum and potency of activity against various pathogens in in vitro models.

Against bacterial pathogens, derivatization can enhance potency. For example, di-alkylation of paromomycin with C7 and C8 linear aliphatic chains resulted in cationic amphiphiles with significantly improved antimicrobial activity against a panel of 14 Gram-positive pathogens known to cause skin infections. Several of these novel derivatives were at least 16-fold more potent than the parent this compound. nih.gov

In the realm of antiparasitic activity, this compound itself shows significant efficacy. It is used in the treatment of infections caused by protozoa such as Entamoeba histolytica, Giardia intestinalis, and Cryptosporidium parvum. researchgate.netnih.govresearchgate.net In vitro studies have demonstrated a dose-dependent inhibitory relationship between paromomycin and the replication of C. parvum. nih.govfrontiersin.org Timed-exposure experiments confirmed that the drug's major activity is against the intracellular stage of the parasite. nih.gov

The drug is also a key agent against various species of Leishmania. nih.govnih.gov Studies on Leishmania mexicana and Leishmania amazonensis have shown that paromomycin markedly inhibits parasite proliferation and protein synthesis in vivo and in vitro. nih.govnih.govnih.gov The effectiveness of paromomycin against Leishmania is directly linked to its ability to bind to the parasite's ribosome and disrupt protein synthesis. nih.govnih.gov The development of derivatives aims to enhance this intrinsic activity. For instance, conjugating paromomycin with nanochitosan was shown to increase its inhibitory effect on E. histolytica trophozoites in vitro, with the IC50 value for the conjugate being significantly lower than for paromomycin alone. researchgate.net

| Derivative/Compound | Pathogen | Model | Finding |

| This compound | Cryptosporidium parvum | In vitro (HCT-8 cells) | Inhibits intracellular parasite replication. |

| Di-alkylated (C7/C8) Paromomycin | Gram-positive bacteria | In vitro | Up to 16-fold more potent than this compound. |

| This compound | Leishmania amazonensis | In vitro | Highly active against clinical isolates. |

| Paromomycin-nanochitosan conjugate | Entamoeba histolytica | In vitro | IC50 of 27.47 µg/mL (vs. 106.5 µg/mL for Paromomycin alone). |

| 4'-O-β-D-xylopyranosyl paromomycin | Bacteria | Ribosomal inhibition assay | Comparable antibacterial activity to this compound. |

Structural Determinants of Selectivity against Pathogen Ribosomes vs. Host Ribosomes

A critical goal in the development of this compound derivatives is to enhance their selectivity, maximizing their effect on pathogen ribosomes while minimizing interactions with host (mammalian) cytosolic and mitochondrial ribosomes. This selectivity is rooted in subtle but significant structural differences in the ribosomal decoding A-site. nih.gov

The primary basis for selectivity arises from nucleotide variations between prokaryotic and eukaryotic rRNA. nih.gov Specifically, two key base substitutions in the h44 decoding site of eukaryotic ribosomes (A1408G and G1491A, using bacterial numbering) alter the landscape of the binding pocket. nih.gov These changes disrupt critical binding interactions mediated by Rings I and II of the paromomycin molecule, leading to a generally lower affinity for eukaryotic ribosomes. nih.gov

However, the selectivity of the parent drug is not perfect, and its binding to human mitochondrial ribosomes is a major cause of dose-limiting ototoxicity. Synthetic modifications are designed to exploit these structural differences more effectively. researchgate.net

4'-Position Modifications: The introduction of bulky substituents, such as the β-D-xylopyranosyl group at the 4'-position, enhances selectivity. researchgate.net This modification is well-tolerated by the more accommodating A-site of bacterial ribosomes but creates unfavorable steric interactions within the more constrained human mitochondrial and cytosolic ribosomes, thus reducing off-target binding. researchgate.net

6'-Position Modifications: Altering the 6'-hydroxyl group can also fine-tune selectivity. The development of apramycin-paromomycin hybrids with a locked ring conformation demonstrated reduced affinity for both mitochondrial and cytosolic ribosomes, suggesting that controlling the spatial orientation of this group is key to avoiding interactions with the host machinery. nih.gov

| Modification Strategy | Rationale for Increased Selectivity | Key Finding |

| 4'-O-Glycosylation (e.g., β-D-xylopyranoside) | Introduces steric bulk that is less tolerated by the more constricted binding site of host mitochondrial/cytosolic ribosomes. researchgate.net | Significantly reduced affinity for host ribosomes while maintaining antibacterioribosomal activity. researchgate.net |

| 4'-O-Alkylation (e.g., ethyl ether) | Optimal chain length (2-3 carbons) reduces mitoribosomal activity with minimal loss of antibacterial activity. nih.gov | 4'-O-ethyl derivative displayed excellent selectivity for prokaryotic over eukaryotic ribosomes. nih.gov |

| Ring I Modification (Apramycin-like hybrids) | Locks the 6'-substituent in a conformation that has lower affinity for host ribosomes. nih.gov | Derivatives showed reduced affinity for mitochondrial and cytosolic ribosomes. nih.gov |

Membrane-Targeting Properties of Derivatives

While the primary target of this compound is the ribosome, certain synthetic derivatives have been designed to possess an alternative or additional mechanism of action: membrane disruption. This is achieved by transforming the aminoglycoside scaffold into a cationic amphiphile, a molecule with both positively charged (cationic) and fat-soluble (lipophilic) regions.

A prominent example is the synthesis of di-alkylated this compound derivatives. nih.gov By attaching two linear aliphatic chains (e.g., C7 or C8) to the paromomycin core, researchers created a series of potent membrane-targeting agents. nih.gov These cationic amphiphiles are designed to interact with and disrupt the integrity of bacterial cell membranes, which are rich in negatively charged phospholipids.

This membrane-targeting approach has several advantages. It provides a mechanism of action that is distinct from ribosomal inhibition, which can be valuable against bacteria that have developed resistance to traditional aminoglycosides. The di-alkylated derivatives with C7 and C8 chains showed significantly enhanced antimicrobial activity against a range of Gram-positive pathogens compared to the parent compound. nih.gov Furthermore, scanning electron microscopy provided direct visual evidence of cell surface damage caused by these compounds, confirming their membrane-disrupting capabilities. nih.gov

Importantly, the di-alkylation strategy also led to a significant reduction in hemolytic activity (the rupture of red blood cells), a common and undesirable side effect of many cationic amphiphiles. A comparison with a mono-alkylated version of paromomycin showed that the di-alkylated structure improves antimicrobial potency while dramatically reducing toxicity to host cells, highlighting a superior design for membrane-active agents. nih.gov

Pre Clinical Research and in Vitro / in Vivo Model Studies

Investigations in Protozoal Models (e.g., Leishmania spp., Entamoeba histolytica)

Paromomycin (B158545), an aminoglycoside antibiotic, has demonstrated significant efficacy against a range of protozoal pathogens, most notably Leishmania species, the causative agents of leishmaniasis, and Entamoeba histolytica, responsible for amoebiasis. lifemd.compatsnap.com Its mechanism of action is primarily attributed to the inhibition of protein synthesis. patsnap.comresearchgate.net

In vitro studies have consistently shown that Paromomycin is active against both the promastigote (the flagellated, extracellular form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania. nih.gov However, the amastigote stage, which is the clinically relevant form, generally exhibits higher susceptibility to the drug. asm.orgunicamp.br

Research on various Leishmania species, including L. donovani, L. major, L. amazonensis, and L. braziliensis, has revealed variability in susceptibility among different species and even among clinical isolates of the same species. asm.orgunicamp.brresearchgate.net For instance, in one study, the 50% effective dose (ED₅₀) for promastigotes ranged from 15.7 to 52.7 µM, while for amastigotes, it was significantly lower, ranging from 1.2 to 5.9 µM. asm.org This suggests a stage-specific action of the drug. asm.org

Interestingly, some studies have reported that promastigotes can develop resistance to Paromomycin after continuous exposure in culture. nih.gov This acquired resistance is an important consideration for understanding potential clinical challenges.

| Species | Stage | EC₅₀ / ED₅₀ (µM) | Reference |

| L. donovani | Promastigote | 15.7 - 52.7 | asm.org |

| L. donovani | Amastigote | 1.2 - 5.9 | asm.org |

| L. mexicana | Promastigote | ~200 | nih.gov |

| L. (L.) amazonensis | Promastigote | 45.73 ± 4.8 | unicamp.br |

| L. (L.) amazonensis | Amastigote | 108.6 ± 5.43 | unicamp.br |

| L. donovani | Amastigote | 8 - 48.81 | asm.org |

The uptake of Paromomycin by Leishmania cells is a multi-phasic process. nih.gov Initial association with the parasite is rapid and appears to be a non-saturable process, largely independent of temperature. nih.gov This initial phase is thought to involve the binding of the cationic Paromomycin molecule to the negatively charged glycocalyx of the parasite's cell surface. nih.govresearchgate.net This binding is significantly inhibited by poly-L-lysine, a membrane-impermeant polycation, which supports the electrostatic nature of this initial interaction. nih.gov

Following surface binding, the drug is internalized, likely through an endocytic process. plos.org Studies using radiolabeled Paromomycin have shown that drug accumulation within the parasite is a critical factor for its leishmanicidal activity. nih.gov A key mechanism of resistance in Leishmania is a reduction in drug accumulation, which is associated with a significant decrease in the initial binding of the drug to the cell surface. nih.govresearchgate.netplos.org

Kinetic studies have shown that the rate of Paromomycin association with promastigotes increases in a near-linear fashion with increasing drug concentrations up to 1 mM. nih.gov The process is not significantly affected by temperature, suggesting that a carrier-mediated transport system plays a minor role in the initial uptake. nih.gov

Paromomycin effectively inhibits the growth and proliferation of Leishmania parasites in a dose-dependent manner. lifemd.comnih.gov This inhibitory effect is a direct consequence of its impact on essential cellular processes. In vitro studies have demonstrated that Paromomycin can significantly reduce the number of parasites in culture over time. nih.gov For example, in cultures of Leishmania mexicana, Paromomycin was shown to inhibit parasite proliferation, with a 50% inhibitory concentration (IC₅₀) of approximately 200 µM. nih.gov

The antiproliferative effect is not limited to Leishmania. Paromomycin is also effective against other protozoa like Entamoeba histolytica and Cryptosporidium parvum. lifemd.comresearchgate.net In studies with C. parvum, Paromomycin demonstrated substantial inhibition of parasite growth, with inhibition rates ranging from 76.94% to 90.72% in positive controls. researchgate.net

To understand the molecular mechanisms behind Paromomycin's action and the development of resistance, comparative proteomic analyses have been performed on susceptible (wild-type) and Paromomycin-resistant (PRr) strains of L. donovani. plos.orgnih.govcapes.gov.brresearchgate.net These studies, often using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have identified significant changes in the protein expression profiles between the two strains. nih.govcapes.gov.brresearchgate.net

In one such study, a total of 226 proteins were identified, with 29 proteins being upregulated and 21 proteins downregulated in the resistant strain. nih.govcapes.gov.brresearchgate.net Key findings from these proteomic analyses include:

Upregulation of Ribosomal Proteins: An increase in the levels of ribosomal proteins in the resistant strain suggests an adaptive response to overcome the drug's inhibitory effect on translation. nih.govcapes.gov.brresearchgate.net

Elevated Glycolytic Enzymes and Stress Proteins: The upregulation of enzymes involved in glycolysis and various stress proteins in resistant parasites points to metabolic adaptations and a heightened stress response to cope with the drug's effects. nih.govcapes.gov.brresearchgate.net

Increased Vesicular Trafficking Proteins: A notable finding is the upregulation of proteins involved in vesicular trafficking, such as vesicle-fusing ATPase and vacuolar ATPase, in the resistant strain. plos.orgresearchgate.net This correlates with ultrastructural observations showing an increased number of vesicular vacuoles in resistant parasites, suggesting that sequestration of the drug into these compartments could be a mechanism of resistance. plos.org

Drug-Interacting Proteins: Affinity pull-down assays have identified specific proteins in L. donovani that bind to Paromomycin, including paraflagellar rod proteins and prohibitin. plos.org

| Protein Category | Change in Resistant Strain | Implication | Reference |

| Ribosomal Proteins | Upregulated | Role in overcoming translation inhibition | nih.govcapes.gov.brresearchgate.net |

| Glycolytic Enzymes | Upregulated | Metabolic adaptation | nih.govcapes.gov.brresearchgate.net |

| Stress Proteins | Upregulated | Heightened stress response | nih.govcapes.gov.brresearchgate.net |

| Vesicular Trafficking Proteins | Upregulated | Drug sequestration | plos.org |

Paromomycin induces significant biochemical and cellular dysfunction in protozoan parasites. mdpi.com A primary target is the parasite's protein synthesis machinery. researchgate.netnih.gov By binding to the ribosomal RNA (rRNA), Paromomycin interferes with translation, leading to the production of non-functional proteins and ultimately inhibiting cell growth. nih.govnih.gov

Further studies have revealed that Paromomycin also affects the parasite's mitochondria. nih.govresearchgate.net Exposure to the drug leads to a significant decrease in the mitochondrial membrane potential, indicating mitochondrial dysfunction. nih.govresearchgate.net This disruption of mitochondrial activity and the inhibition of both cytoplasmic and mitochondrial protein synthesis are key aspects of its leishmanicidal action. nih.gov

In resistant strains, the drug-induced reduction in membrane potential and the inhibition of protein synthesis are less pronounced compared to wild-type parasites. nih.govresearchgate.net This resilience is linked to the reduced accumulation of the drug within the resistant cells. nih.gov Ultrastructural analysis has also shown an increased number of vesicular vacuoles in resistant L. donovani, suggesting a role for drug sequestration in these compartments. plos.org

Studies in Bacterial Models (e.g., E. coli, S. aureus, M. tuberculosis)

Paromomycin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Its mechanism of action in bacteria is well-established and involves the inhibition of protein synthesis by binding to the 16S rRNA of the 30S ribosomal subunit. patsnap.commedchemexpress.com This binding causes misreading of the mRNA and premature termination of translation. patsnap.commedchemexpress.com

Studies on Escherichia coli have been instrumental in elucidating the molecular details of Paromomycin's interaction with the bacterial ribosome. plos.org In Staphylococcus aureus, the deletion of the ksgA gene, which is involved in ribosome biogenesis, has been shown to increase the bacterium's sensitivity to Paromomycin. d-nb.info

While Paromomycin is effective against a range of bacteria, its activity against Mycobacterium tuberculosis is also of interest. Apramycin, a structurally related aminoglycoside, has shown efficacy against both replicating and non-replicating M. tuberculosis. frontiersin.org This suggests that Paromomycin could also have potential in the context of mycobacterial infections, although this requires further specific investigation. The emergence of multidrug-resistant bacterial pathogens has spurred research into combination therapies, and studies have shown that Paromomycin can have synergistic or additive effects when combined with other antibiotics against resistant strains of P. aeruginosa, K. pneumoniae, E. coli, and S. aureus. nih.gov

Investigation in Mammalian Cell Lines and Non-Parasitic Organisms (Excluding Clinical Studies)

Paromomycin, like other aminoglycosides, primarily targets bacterial ribosomes to inhibit protein synthesis. noahcompendium.co.ukdrugbank.com However, it can also interact with eukaryotic ribosomes, which is a key consideration in its pre-clinical assessment. The selectivity of aminoglycosides for bacterial over eukaryotic ribosomes is attributed to structural differences in the ribosomal decoding site, specifically helix 44 (h44). pnas.org In eukaryotes, substitutions at key nucleotide positions (A1408G and G1491A in bacterial numbering) alter the binding pocket for these drugs. pnas.orgembopress.org

Despite these differences, Paromomycin can bind to eukaryotic 80S ribosomes. pnas.orgnih.gov Crystal structures have revealed that the 6'-hydroxyl group on ring I of Paromomycin is a crucial determinant for binding to the canonical eukaryotic ribosomal decoding center. pnas.orgnih.gov The interaction is accommodated by conformational changes in both the drug and the ribosome. pnas.org

Mitochondrial ribosomes, which share similarities with bacterial ribosomes, are also potential off-targets for aminoglycosides. oup.com Paromomycin can bind to the mitochondrial 12S rRNA. oup.com Certain mutations in the mitochondrial rRNA, such as A1555G, can increase the similarity to the bacterial ribosome and enhance the binding of aminoglycosides like Paromomycin, which is associated with drug-induced ototoxicity. asm.org Studies on synthetic derivatives of Paromomycin have aimed to improve its selectivity for bacterial ribosomes over both eukaryotic cytosolic and mitochondrial ribosomes to reduce potential toxicity. acs.orgnih.govnih.gov For instance, 4'-O-β-d-xylopyranosyl paromomycin showed significantly reduced affinity for the cytosolic ribosome and the A1555G mutant mitochondrial ribosome while maintaining its antibacterial activity. acs.orgnih.gov

Recent research has explored the potential of Paromomycin as a therapeutic agent for glioblastoma (GBM), a highly aggressive brain tumor. nih.govresearchgate.netnih.gov

In vitro studies using the U-251MG glioblastoma cell line have demonstrated that Paromomycin can significantly reduce cell viability and proliferation. nih.govresearchgate.net Cell viability assays, such as the CCK-8 assay, showed a dose-dependent decrease in the viability of U-251MG cells when treated with Paromomycin. nih.gov Colony formation assays further confirmed the inhibitory effect of Paromomycin on the proliferation of these glioblastoma cells. nih.govresearchgate.net Quantitative analysis revealed a marked reduction in colony formation in cells treated with Paromomycin compared to control groups. nih.gov Furthermore, Paromomycin was also found to impair the migration of U-251MG cells in transwell migration assays. nih.govresearchgate.net

Table 2: Effect of Paromomycin I on U-251MG Glioblastoma Cell Viability

| Treatment Group | Effect on Cell Viability | Effect on Colony Formation | Effect on Cell Migration | Reference |

|---|---|---|---|---|

| Paromomycin | Dose-dependent reduction | Marked reduction | Impaired | nih.govresearchgate.net |

Data derived from in vitro assays on the U-251MG glioblastoma cell line.

Research in Glioblastoma Cell Models

Modulation of Gene Expression (e.g., SUMOylation-related genes)

Recent research has illuminated the role of this compound in modulating the expression of genes associated with Small Ubiquitin-like Modifier (SUMO)ylation, a critical post-translational modification process. nih.govnih.govresearchgate.net Dysregulation of SUMOylation has been implicated in the progression of various cancers, including glioblastoma (GBM). mdpi.com Studies have shown that Paromomycin can suppress the activity of genes involved in SUMOylation, leading to a decrease in the viability of glioblastoma cells. nih.gov

In a study utilizing U-251MG glioblastoma cells, Paromomycin treatment resulted in a dose-dependent reduction in the mRNA levels of several key SUMOylation-related genes. nih.gov Quantitative reverse transcription PCR (qRT-PCR) analysis revealed significant decreases in the expression of HDAC1, PIAS1, PIAS2, and RANBP2. nih.gov This suggests that Paromomycin may exert its anti-tumor effects in part by interfering with the SUMOylation pathway. nih.govnih.gov Furthermore, immunofluorescence staining demonstrated that Paromomycin treatment leads to a significant reduction in the expression of SUMO1 protein, providing further evidence of its inhibitory effect on protein SUMOylation. nih.gov

The modulation of these genes by Paromomycin appears to be linked to its potential as an inhibitor of Histone Deacetylase 1 (HDAC1). nih.govnih.gov Molecular docking analyses have suggested a strong binding affinity between Paromomycin and HDAC1. nih.gov The inhibition of HDAC1 can, in turn, affect the expression of other SUMOylation-related genes and influence critical cellular processes. nih.gov

Table 1: Effect of this compound on SUMOylation-Related Gene Expression in U-251MG Glioblastoma Cells

| Gene | Effect of Paromomycin Treatment | Method of Analysis | Reference |

| HDAC1 | Significant reduction in mRNA levels | qRT-PCR | nih.gov |

| PIAS1 | Significant reduction in mRNA levels | qRT-PCR | nih.gov |

| PIAS2 | Significant reduction in mRNA levels | qRT-PCR | nih.gov |

| RANBP2 | Significant reduction in mRNA levels | qRT-PCR | nih.gov |

| SUMO1 | Significant reduction in protein expression | Immunofluorescence Staining | nih.gov |

Influence on Cell Migration and Colony Formation

In vitro studies have demonstrated that this compound has a significant inhibitory effect on the migration and colony-forming abilities of cancer cells, particularly in the context of glioblastoma. nih.govnih.gov These cellular processes are fundamental to tumor progression and metastasis.

In a transwell migration assay using U-251MG glioblastoma cells, treatment with Paromomycin resulted in a substantial reduction in the number of migrating cells. nih.gov This indicates that Paromomycin can impair the migratory capacity of these cancer cells. nih.gov The effect on cell migration was observed to be reversible with co-treatment with Trichostatin A (TSA), an HDAC1 inhibitor, further suggesting the involvement of the HDAC1-mediated pathway in Paromomycin's mechanism of action. nih.govnih.gov

Furthermore, colony formation assays have corroborated the anti-proliferative effects of Paromomycin. nih.gov Treatment of U-251MG cells with Paromomycin led to a marked reduction in their ability to form colonies, signifying an inhibition of cell proliferation and survival. nih.gov This effect was also influenced by the presence of an HDAC1 inhibitor. nih.gov

Table 2: Influence of this compound on Glioblastoma Cell Migration and Colony Formation

| Assay | Cell Line | Observed Effect of this compound | Reference |

| Transwell Migration Assay | U-251MG | Substantial reduction in migrating cells | nih.gov |

| Colony Formation Assay | U-251MG | Marked reduction in colony formation | nih.gov |

Molecular Modeling and Simulation Studies

Molecular Dynamics Simulations of Ribosomal Binding Sites

Molecular dynamics (MD) simulations have been instrumental in elucidating the atomic-level interactions between this compound and its primary target, the bacterial ribosome. msu.ruplos.orgnih.gov These simulations provide insights into the conformational changes and dynamics that occur upon drug binding, which are crucial for understanding its mechanism of action and the development of antibiotic resistance. msu.ruplos.org

MD studies have focused on the A-site of the 16S ribosomal RNA (rRNA), the specific binding pocket for aminoglycoside antibiotics like Paromomycin. plos.orgnih.gov These simulations have shown that Paromomycin binding stabilizes two key adenine (B156593) residues, A1492 and A1493, in a "flipped-out" state. plos.orgnih.gov This conformational change is critical for the misreading of the genetic code induced by the antibiotic.

Simulations have also been employed to investigate the mechanisms of resistance. msu.ruplos.org By modeling mutations in the A-site, such as G1491A, G1491U, U1495C, and U1406C, researchers can observe how these changes affect the binding affinity and dynamics of Paromomycin. msu.ru For instance, simulations have revealed that mutations can alter the shape, dynamics, and electrostatic properties of the binding cleft, leading to the disruption of important hydrogen bonds between the rRNA and Paromomycin. plos.org

Furthermore, MD simulations have explored the interplay between Paromomycin binding and mutations in ribosomal proteins, such as S12. nih.gov These studies have suggested indirect pathways by which mutations in S12 can influence the dynamics of the A-site and consequently affect Paromomycin's efficacy. nih.gov The simulations highlight the importance of stacking interactions and contacts between specific amino acid residues and the A-site adenines in modulating the drug's activity. nih.gov

Molecular Docking Analyses for Target Identification

Molecular docking is a computational technique that has been utilized to identify potential molecular targets for this compound beyond its well-established role as an antibiotic. nih.govnih.govfrontiersin.org This approach predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, providing insights into binding affinity and potential biological activity. nih.govnih.gov

In the context of cancer research, molecular docking studies were instrumental in identifying Paromomycin as a potential inhibitor of HDAC1. nih.govnih.gov By screening a library of FDA-approved drugs, researchers found that Paromomycin exhibited a strong binding affinity for HDAC1, suggesting it could be repurposed as an anti-cancer agent. nih.gov This finding was subsequently validated by in vitro experiments. nih.govnih.gov

Molecular docking has also been used to explore Paromomycin's potential against other targets. For instance, in a study investigating potential inhibitors for Leishmania donovani 24-sterol methyltransferase (LdSMT), a key enzyme in this parasite, Paromomycin was docked into the active site. frontiersin.org The results indicated a binding energy of -5.0 kcal/mol. frontiersin.org

In another study, molecular docking was employed to investigate potential drugs against SARS-CoV-2, the virus responsible for COVID-19. nih.gov Paromomycin was identified as a potential dual-targeted drug, showing a strong binding affinity for both the spike protein (S1) and the main protease of the virus. nih.gov

Table 3: Summary of Molecular Docking Analyses for this compound

| Target Protein | Organism/Disease | Predicted Binding Affinity/Interaction | Reference |

| HDAC1 | Glioblastoma | Strong binding affinity | nih.gov |

| PIAS1 | Low-Grade Glioma | Strong binding affinity | nih.gov |

| PIAS2 | Low-Grade Glioma | Strong binding affinity | nih.gov |

| RAN | Low-Grade Glioma | Strong binding affinity | nih.gov |

| RANBP2 | Low-Grade Glioma | Strong binding affinity | nih.gov |

| Leishmania donovani 24-sterol methyltransferase (LdSMT) | Leishmania donovani | Binding energy of -5.0 kcal/mol | frontiersin.org |

| SARS-CoV-2 Spike protein (S1) | COVID-19 | Strong binding affinity | nih.gov |

| SARS-CoV-2 Main protease | COVID-19 | Strong binding affinity | nih.gov |

Advanced Analytical Methodologies for Paromomycin I Research

Electrophoretic Techniques

Capillary electrophoresis (CE) offers several advantages for the analysis of aminoglycosides, including high resolution, rapid analysis times, and minimal solvent consumption researchgate.net.

Capillary Zone Electrophoresis (CZE) is a powerful technique for separating ionic species based on their electrophoretic mobility. It has been successfully applied to the analysis of aminoglycoside antibiotics researchgate.net. For compounds like Paromomycin (B158545), which lack a strong UV-absorbing chromophore, indirect UV detection can be employed. This method involves adding a UV-absorbing compound to the background electrolyte; the analyte displaces this compound, causing a decrease in absorbance that allows for detection researchgate.net. CZE separations can be performed in anionic mode with a reversed electroosmotic flow (EOF) to analyze multiple aminoglycosides simultaneously researchgate.net. The technique is valued for its high separation efficiency and its ability to handle complex samples with minimal preparation nih.govnih.govnih.gov.

A specific capillary electrophoresis method has been developed for the determination of the components within the paromomycin mixture researchgate.net. Due to the lack of a suitable chromophore in Paromomycin, a pre-capillary derivatization step is necessary for UV detection. In one established method, Paromomycin is derivatized with o-phthaldialdehyde (OPA) and thioglycolic acid, allowing for detection at 330 nm researchgate.net. This approach successfully separated five distinct peaks to baseline within a short analysis time of 10 minutes researchgate.net. The high resolving power of CE makes it an excellent alternative to liquid chromatography for impurity profiling of drug compounds that have very similar chemical structures researchgate.net.

Table 1: Optimized Conditions for Capillary Electrophoresis Analysis of Paromomycin

| Parameter | Condition |

|---|---|

| Derivatization Agents | o-phthaldialdehyde (OPA) and thioglycolic acid |

| Detection Wavelength | 330 nm |

| Capillary Type | Fused-silica |

| Temperature | 25°C |

| Voltage | 18 kV |

| Background Electrolyte | 40 mM Sodium Tetraborate, 3 mM β-cyclodextrin, 12.5% (v/v) Methanol (B129727) |

| Analysis Time | 10 minutes |

This table summarizes the experimental conditions for a validated CE method for Paromomycin analysis as described in the literature researchgate.net.

Spectroscopic and Structural Biology Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of Paromomycin I when bound to its RNA target, the ribosomal A site, in solution nih.govresearchgate.net. Unlike crystallography, which provides a static picture, NMR can reveal conformational dynamics and transient states of RNA-drug complexes researchgate.netumich.edu.